molecular formula C11H8N2S2 B7582907 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile

3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile

Cat. No. B7582907
M. Wt: 232.3 g/mol
InChI Key: UODWWKMKHRPTLS-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile, also known as TBN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBN is a thiazole-based compound that contains a benzonitrile group. It has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has also been shown to increase the activity of antioxidant enzymes, which play a role in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile. One area of interest is the development of 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the mechanism of action of 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile and its effects on various cellular pathways. Additionally, the development of new synthesis methods for 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile and its derivatives may lead to new applications in scientific research.

Synthesis Methods

3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile can be synthesized using several methods, including the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of a base, or the reaction of 4-aminobenzonitrile with thioacetic acid in the presence of a base. The resulting product is purified using column chromatography to obtain pure 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile.

Scientific Research Applications

3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has been studied for its potential applications in various scientific research fields. It has been found to have anti-cancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(1,3-Thiazol-4-ylmethylsulfanyl)benzonitrile has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.

properties

IUPAC Name

3-(1,3-thiazol-4-ylmethylsulfanyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S2/c12-5-9-2-1-3-11(4-9)15-7-10-6-14-8-13-10/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODWWKMKHRPTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CSC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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